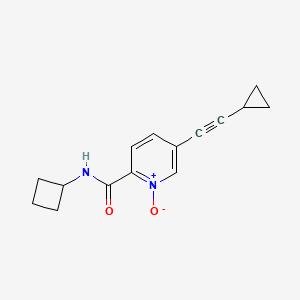

![molecular formula C15H19N3OS B10768710 4-((S)-1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10768710.png)

4-((S)-1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ML308 is a compound that has been studied extensively in the context of microbiology and biochemistry. It is often associated with the bacterium Escherichia coli, specifically the strain Escherichia coli ML308. This strain is known for its role in various metabolic and enzymatic studies, particularly those involving the glyoxylate bypass and beta-galactosidase activity .

Preparation Methods

The preparation of ML308 involves cultivating the Escherichia coli ML308 strain under specific conditions. The bacterium is typically grown on nutrient agar or nutrient broth at a temperature of 37°C under aerobic conditions . The preparation of the compound itself involves the isolation and purification of specific enzymes or metabolites produced by the bacterium. For example, isocitrate lyase can be purified from acetate-grown Escherichia coli ML308 using a series of chromatographic techniques .

Chemical Reactions Analysis

ML308, particularly in the context of Escherichia coli, undergoes various biochemical reactions. One of the key reactions is the glyoxylate bypass, which allows the bacterium to generate precursors for biosynthesis during growth on acetate. This pathway involves enzymes such as isocitrate lyase and malate synthase . The compound also participates in fermentation and respiration processes, leading to the production of acetate under aerobic-glucose conditions .

Scientific Research Applications

ML308 has numerous applications in scientific research. It is used extensively in studies of bacterial metabolism and enzyme activity. The strain Escherichia coli ML308 is constitutive for beta-galactosidase, galactoside permease, and galactoside transacetylase, making it a valuable tool for studying lactose metabolism and related pathways . Additionally, the strain is used in research on overflow metabolism and the proteomic efficiencies of energy pathways .

Mechanism of Action

The mechanism of action of ML308, particularly in the context of the glyoxylate bypass, involves the competition for isocitrate between isocitrate dehydrogenase and isocitrate lyase. This competition is regulated by a phosphorylation/dephosphorylation mechanism . The enzymes involved in this pathway play crucial roles in the bacterium’s ability to grow on acetate as a sole carbon source.

Comparison with Similar Compounds

ML308 can be compared with other strains of Escherichia coli that are used in metabolic studies. Similar compounds include other strains of Escherichia coli that possess different metabolic capabilities or enzyme activities. For example, strains that are not constitutive for beta-galactosidase or those that do not utilize the glyoxylate bypass in the same manner . The uniqueness of ML308 lies in its specific enzyme activities and metabolic pathways, which make it a valuable model for studying bacterial metabolism and enzyme regulation.

Properties

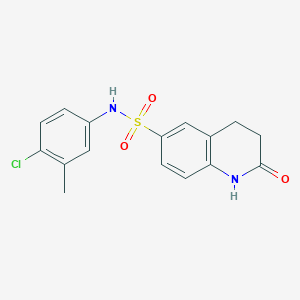

Molecular Formula |

C15H19N3OS |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

4-[(1S)-1-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H19N3OS/c1-9(12-8-10-4-5-11(12)7-10)18-14(16-17-15(18)20)13-3-2-6-19-13/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,17,20)/t9-,10-,11+,12-/m0/s1 |

InChI Key |

BMFYLIVNFBIFOS-YFKTTZPYSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1C[C@H]2CC[C@@H]1C2)N3C(=NNC3=S)C4=CC=CO4 |

Canonical SMILES |

CC(C1CC2CCC1C2)N3C(=NNC3=S)C4=CC=CO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid](/img/structure/B10768629.png)

![N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide](/img/structure/B10768650.png)

![N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B10768661.png)

![6-chloro-2-[(3-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B10768692.png)

![Calcium;2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate](/img/structure/B10768695.png)

![2-[(7-Methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10768702.png)

![5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 2,3-dimethoxybenzoate](/img/structure/B10768719.png)